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molecular formula C8H10N2O B066966 Formamide, N-[(2-aminophenyl)methyl]-(9CI) CAS No. 177202-64-1

Formamide, N-[(2-aminophenyl)methyl]-(9CI)

Cat. No. B066966
M. Wt: 150.18 g/mol
InChI Key: SYLKTQMKGRFAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

The amine component employed is prepared by reaction of 2.6 g of 2.6 g of 2-(aminomethyl)aniline, dissolved in 50 ml of methylene chloride, with 3.91 g of 4-nitrophenyl formate at room temperature for 4 h. Purification over 250 g of silica gel (mobile phase N) gives 2-(formylaminomethyl)aniline: Rf (N)=0.22.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[CH:10](OC1C=CC([N+]([O-])=O)=CC=1)=[O:11]>C(Cl)Cl>[CH:10]([NH:1][CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])=[O:11]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NCC1=C(N)C=CC=C1
Step Two
Name
Quantity
3.91 g
Type
reactant
Smiles
C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification over 250 g of silica gel (mobile phase N)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)NCC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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